Product packaging for Ivermectin luminol(Cat. No.:CAS No. 122047-12-5)

Ivermectin luminol

Cat. No.: B056849
CAS No.: 122047-12-5
M. Wt: 1233.5 g/mol
InChI Key: WQLHCVQBESMZGD-ZJZUZUJASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ivermectin luminol is a novel, synthetically engineered molecular conjugate designed for advanced research applications, particularly in the realm of cellular and molecular imaging. This compound uniquely combines Ivermectin, a well-characterized macrocyclic lactone known for its potent agonist activity on glutamate-gated chloride channels (GluCls) in invertebrates, with Luminol, a versatile chemiluminescent substrate. The primary research value of this conjugate lies in its ability to serve as a traceable probe for studying the uptake, localization, and mechanism of action of Ivermectin in real-time. Upon cellular entry and in the presence of specific reactive oxygen species (ROS) or peroxidase enzymes, the luminol moiety produces a measurable chemiluminescent signal. This allows researchers to visually track and quantify the compound's interaction with target cells, such as parasites, or to investigate its reported off-target effects on mammalian cells, including potential modulation of host nuclear transport. It is an invaluable tool for high-throughput screening of anti-parasitic compounds, elucidating resistance mechanisms, and exploring the complex interplay between anthelmintic agents and cellular oxidative pathways. The chemiluminescent output provides a sensitive, non-radioactive readout for a variety of assay formats. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C66H96N4O18 B056849 Ivermectin luminol CAS No. 122047-12-5

Properties

CAS No.

122047-12-5

Molecular Formula

C66H96N4O18

Molecular Weight

1233.5 g/mol

IUPAC Name

[6-[6-[(10E,14E,16E)-6'-butan-2-yl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl] 4-[4-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)-ethylamino]butylamino]-4-oxobutanoate

InChI

InChI=1S/C66H96N4O18/c1-12-36(3)58-39(6)25-26-65(88-58)34-46-31-45(87-65)21-19-38(5)57(37(4)17-16-18-43-35-80-61-56(73)40(7)29-49(64(76)83-46)66(43,61)77)85-54-33-51(79-11)60(42(9)82-54)86-55-32-50(78-10)59(41(8)81-55)84-53(72)24-23-52(71)67-27-14-15-28-70(13-2)44-20-22-47-48(30-44)63(75)69-68-62(47)74/h16-20,22,29-30,36-37,39,41-42,45-46,49-51,54-61,73,77H,12-15,21,23-28,31-35H2,1-11H3,(H,67,71)(H,68,74)(H,69,75)/b17-16+,38-19+,43-18+

InChI Key

WQLHCVQBESMZGD-ZJZUZUJASA-N

SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC(=O)CCC(=O)NCCCCN(CC)C8=CC9=C(C=C8)C(=O)NNC9=O)OC)OC)C)C

Isomeric SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)C/C=C(/C(C(/C=C/C=C/4\COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC(=O)CCC(=O)NCCCCN(CC)C8=CC9=C(C=C8)C(=O)NNC9=O)OC)OC)\C)C

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC(=O)CCC(=O)NCCCCN(CC)C8=CC9=C(C=C8)C(=O)NNC9=O)OC)OC)C)C

Synonyms

22,23-dihydroavermectin B(1a)-4''-(4-((4-(ethyl(1,2,3,4-tetrahydro-1,4-dioxo-6-phthalazinyl)amino)butyl)amino)-4-oxobutanoate)
ivermectin-luminol

Origin of Product

United States

Synthetic Strategies for Ivermectin Luminol

Precursor Compounds and Derivatization Routes

The creation of the ivermectin-luminol conjugate necessitates the specific functionalization of both ivermectin and luminol (B1675438). This involves introducing reactive groups that can subsequently be used to link the two molecules, often via a spacer arm.

Ivermectin is a large macrocyclic lactone with several hydroxyl groups that serve as potential sites for derivatization. fao.org For analytical purposes, these hydroxyl groups are often converted into fluorescent derivatives to enable detection by high-performance liquid chromatography (HPLC). researchgate.netthaiscience.info A common method involves reacting ivermectin with reagents like N-methylimidazole and trifluoroacetic anhydride (B1165640) in acetonitrile (B52724) to produce a highly fluorescent product. thaiscience.infomdpi.comresearchgate.net

In the context of conjugation with luminol, the 4''-hydroxyl group is a primary target for modification. The synthesis of a known ivermectin-luminol conjugate involves the formation of an ester linkage at this position. nih.gov This requires converting the 4''-hydroxyl group into a more reactive form or, more commonly, reacting it with an activated linker molecule that will subsequently bind to the functionalized luminol. The process is designed to be selective to preserve the structural integrity of the rest of the ivermectin molecule, which is crucial for retaining its biological activity.

Luminol (5-amino-2,3-dihydrophthalazine-1,4-dione) possesses a primary amino group that is the most common site for functionalization. mdpi.comrsc.org This amino group can be acylated or otherwise modified to introduce a linker with a terminal reactive group. mdpi.com This strategy allows for the covalent attachment of luminol to other molecules without significantly impairing its chemiluminescent properties. rsc.org

For conjugation to ivermectin, a bifunctional linker can be attached to luminol's amino group. For instance, a dicarboxylic acid derivative like succinic anhydride can be reacted with the luminol derivative to introduce a terminal carboxyl group. This creates a functionalized luminol probe with a spacer arm ending in a carboxylate, which is then ready for coupling with the derivatized ivermectin. The synthesis of the known ivermectin-luminol conjugate utilizes a 4-oxobutanoate (B1241810) linker attached to a substituted luminol, demonstrating this approach. nih.gov

Ivermectin Derivatization for Luminol Conjugation

Reaction Conditions and Methodological Considerations

The successful synthesis of the ivermectin-luminol conjugate depends on carefully controlled reaction conditions for both the coupling and subsequent purification steps.

The coupling of derivatized ivermectin and functionalized luminol typically involves forming a stable covalent bond, such as an ester or amide linkage. These reactions are standard in bioconjugation chemistry. google.com Key parameters that require optimization include:

Reaction Solvents: Anhydrous organic solvents are typically used to prevent hydrolysis of activated intermediates and ensure the solubility of the reactants.

Coupling Agents: Reagents such as carbodiimides (e.g., DCC, EDC) are often employed to facilitate the formation of amide or ester bonds by activating the carboxylic acid group on the functionalized luminol linker.

Temperature and Time: Derivatization reactions for analytical purposes can be very rapid, sometimes completing within seconds at room temperature. thaiscience.info However, conjugation reactions may require longer periods, from hours to overnight, often at controlled temperatures (e.g., 0°C to room temperature) to balance reaction speed with the stability of the reactants and product.

pH Control: When working with molecules that have acid- or base-labile groups, maintaining an appropriate pH is crucial. The use of non-nucleophilic organic bases may be required to neutralize acids formed during the reaction. google.com

Following the coupling reaction, the resulting mixture contains the desired ivermectin-luminol conjugate, unreacted starting materials, and various byproducts. Isolating the pure conjugate is essential and is typically achieved through chromatographic methods. google.com

Solid-Phase Extraction (SPE): SPE is often used as an initial cleanup step to remove excess reagents and some impurities. thaiscience.inforesearchgate.net

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for purifying ivermectin and its derivatives. fao.orgresearchgate.net A C18 column is commonly used, with a mobile phase consisting of a mixture of organic solvents like acetonitrile and methanol (B129727) with water. thaiscience.infogoogle.com By using a gradient of solvent mixtures, the components can be effectively separated based on their polarity.

Flash Column Chromatography: For larger-scale preparations, reversed-phase flash column chromatography using C18 silica (B1680970) gel is an effective method for purifying ivermectin, achieving purities of 98-99%. google.com

The collected fractions containing the purified product are typically analyzed to confirm purity before the solvent is removed.

Optimization of Coupling Reactions

Characterization of Synthetic Products

Once the ivermectin-luminol conjugate has been purified, its identity, purity, and functionality must be confirmed through various analytical techniques.

Chromatographic Analysis: HPLC is used not only for purification but also to assess the final purity of the conjugate. google.com A single, sharp peak is indicative of a pure compound.

Mass Spectrometry (MS): Mass spectrometry is critical for confirming the successful synthesis of the conjugate by verifying its molecular weight. fao.orggoogle.com Techniques like LC-MS can provide both purity and mass data simultaneously. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon-13 NMR are used to confirm the structure of the conjugate, showing the presence of signals from both the ivermectin and luminol moieties and confirming the location of the covalent linkage. fao.orgtruman.edu

Functional Assays: A crucial aspect of characterization is to ensure that the conjugate has retained the desired properties of its parent molecules. This involves:

Chemiluminescence Assay: The ability of the conjugate to produce light upon oxidation (e.g., in the presence of an oxidizing agent like hydrogen peroxide and a catalyst) is measured. libretexts.org The emission spectrum is recorded to confirm that it corresponds to the characteristic emission of the luminol derivative, which is typically around 425 nm. rsc.org

Biological Activity Assay: The biological activity of the ivermectin portion is confirmed, for instance, by testing its ability to bind to its specific target sites. nih.gov

The combination of these characterization methods provides comprehensive evidence of the successful synthesis of a pure and functional ivermectin-luminol probe.

Spectroscopic Confirmation of Conjugate Formation

Confirmation of the successful synthesis of the ivermectin-luminol conjugate would rely on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the newly formed conjugate. For ivermectin-luminol (C₆₆H₉₆N₄O₁₈), the expected molecular weight is approximately 1233.5 g/mol . nih.gov High-resolution mass spectrometry would be used to find a molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) that corresponds precisely to this calculated mass, providing strong evidence of successful conjugation. Analysis of fragmentation patterns could further confirm the structure, showing fragments characteristic of both the ivermectin and luminol portions.

The appearance of new signals in the NMR spectrum corresponding to the protons and carbons of the succinate (B1194679) and butyl linker.

A downfield shift of the signal for the proton on the 4''-carbon of the ivermectin sugar moiety, consistent with its esterification.

The disappearance of the signal for the 4''-hydroxyl proton of ivermectin.

The presence of signals in the aromatic region characteristic of the phthalazinedione structure of luminol. truman.edu

Chromatographic Purity Assessment

Assessing the purity of the final ivermectin-luminol product and separating it from unreacted starting materials and byproducts is critical. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

Based on established methods for ivermectin and related compounds, a reversed-phase HPLC (RP-HPLC) method would be highly effective. kojvs.orgnih.gov The assessment would involve the following typical conditions:

Column: A C18 column is commonly used for separating large, relatively nonpolar molecules like ivermectin. kojvs.orgscielo.br

Mobile Phase: A gradient elution system using a mixture of organic solvents (such as acetonitrile and methanol) and an aqueous buffer (such as water with a small percentage of formic acid) would be employed to achieve optimal separation. mtc-usa.com

Detection: A UV detector set at a wavelength where either ivermectin (typically ~245-254 nm) or luminol absorbs would be used to monitor the elution. kojvs.orgmtc-usa.com A Diode Array Detector (DAD) could monitor multiple wavelengths simultaneously to better distinguish the conjugate from precursors.

The purity of the ivermectin-luminol conjugate is determined by analyzing the resulting chromatogram. A pure sample would be indicated by a single, sharp, and symmetrical major peak at a specific retention time. The presence of other peaks would indicate impurities, such as residual ivermectin, luminol derivatives, or byproducts from the synthesis. The percentage of purity can be calculated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Chemiluminescent Properties and Mechanisms of Ivermectin Luminol

Fundamental Principles of Luminol (B1675438) Chemiluminescence

The ability of luminol to produce a vibrant blue glow has made it a cornerstone of chemiluminescence research and application. britannica.com This phenomenon is governed by a series of well-defined chemical steps involving oxidation, the formation of an excited state intermediate, and the eventual release of energy as light.

The chemiluminescence of luminol is fundamentally an oxidation-reduction reaction. britannica.com The process is initiated in a basic solution, where luminol is deprotonated to form a dianion. libretexts.orgfscj.edujove.com This dianionic form is the active species that undergoes oxidation. A variety of oxidizing agents can trigger the reaction, but hydrogen peroxide (H₂O₂) is one of the most commonly used, particularly in laboratory settings. libretexts.orgnih.gov

Following the initial oxidation, a highly unstable organic peroxide intermediate is formed. libretexts.orghowstuffworks.com This key intermediate rapidly decomposes, undergoing a retro-Diels-Alder reaction that releases molecular nitrogen (N₂). wikipedia.org The energy generated from this decomposition is substantial and results in the formation of an electronically excited state of 3-aminophthalate (B1234034). libretexts.orgnih.govhowstuffworks.com

It is this excited 3-aminophthalate molecule that is the light-emitting species, or luminophore. nih.gov As the excited electrons relax and return to their lower-energy ground state, the excess energy is liberated not as heat, but as a photon of visible light. britannica.comlibretexts.org This emission of light from the relaxation of a chemically generated excited state is the essence of chemiluminescence. physicsopenlab.org In aqueous solutions, this process produces a characteristic blue glow with a maximum emission wavelength typically centered around 425 nm. nih.govlibretexts.org The fluorescence spectrum of 3-aminophthalate has been shown to perfectly match the chemiluminescence spectrum of the luminol reaction, confirming it as the emitter. nih.gov

The efficiency and intensity of luminol chemiluminescence are often dramatically enhanced by the presence of a catalyst. hbdsbio.com Catalysts accelerate the reaction by reducing the activation energy, allowing the light-producing process to occur more rapidly and at lower reactant concentrations. hbdsbio.com

A wide array of substances can catalyze the luminol reaction, broadly categorized into:

Transition Metal Ions and Complexes: Compounds containing metals such as iron, copper, cobalt, and chromium are effective catalysts. britannica.comlibretexts.orghbdsbio.comajpaonline.com Potassium ferricyanide (B76249) is a frequently used laboratory catalyst. libretexts.orgwikipedia.orgphysicsopenlab.org In the well-known forensic application of luminol, the iron within the heme group of hemoglobin acts as the catalyst to detect trace amounts of blood. britannica.comhowstuffworks.comwikipedia.org Dicopper complexes have also been developed as artificial peroxidase models to catalyze the reaction. acs.org

Enzymes: Certain enzymes, particularly peroxidases like horseradish peroxidase (HRP) and myeloperoxidase, can efficiently catalyze the oxidation of luminol. nih.govlibretexts.orghbdsbio.com HRP is widely used in analytical biochemistry and immunoassays, where it facilitates a strong and prolonged light signal in the presence of luminol and hydrogen peroxide. nih.govmdpi.com

Excited State Formation and Photon Emission

Chemiluminescence of the Ivermectin-Luminol Conjugate

A chemiluminescent compound, specifically 22,23-dihydroavermectin B1a, 4”-[4-[[4-[ethyl(1,2,3,4-tetrahydro-1,4-dioxo-6-phthalazinyl)amino]butyl]amino]-4-oxobutanoate], was synthesized by conjugating ivermectin with a luminol derivative. nih.gov This conjugate was developed to serve as a highly sensitive, nonradioactive probe for studying avermectin (B7782182) binding sites. nih.gov

The primary purpose of creating the ivermectin-luminol conjugate was to combine the specific binding properties of ivermectin with the sensitive detection capabilities of luminol. The research demonstrated that the resulting compound retains its biological, anthelmintic properties while also being chemiluminescent. nih.gov This indicates that the luminol moiety, attached at the 4" position of the ivermectin molecule, remains capable of undergoing the necessary oxidation-reduction reactions to produce light. The ivermectin portion of the molecule acts as a targeting agent, directing the luminol tag to specific biological binding sites. The conjugate provides an extremely sensitive method for detecting and measuring these sites. nih.gov While the foundational study confirms the compound's light-emitting ability, detailed characterization of specific changes to emission wavelength, quantum yield, or spectral shape due to the ivermectin attachment is not extensively documented in the initial report. The key finding is the successful creation of a dual-function molecule where the luminol portion serves as an effective reporter tag. nih.gov

Kinetic studies are essential for understanding the rate and duration of a chemiluminescent reaction. For the ivermectin-luminol conjugate, kinetic analysis is integral to its application as a probe in binding assays. nih.gov The intensity of the light emitted over time can be correlated with the concentration of the conjugate bound to its target.

In a typical chemiluminescent kinetic study, the light intensity is measured from the point of reaction initiation. The resulting data often show a rapid increase to a maximum intensity (I_max), followed by a gradual decay as the reactants are consumed. physicsopenlab.org The table below illustrates a hypothetical kinetic profile for a luminol-based assay, demonstrating how data on reaction kinetics would be presented.

Time (seconds)Relative Light Units (RLU)Condition
00Baseline
545,000Signal Rise
1098,000Peak Intensity (I_max)
3075,000Signal Decay
6040,000Signal Decay
12015,000Signal Decay

The kinetics of the ivermectin-luminol system would be crucial for optimizing assay conditions, such as incubation times and reagent concentrations, to achieve maximum sensitivity and accuracy in quantifying avermectin binding sites. nih.gov

Quantum Yield and Efficiency of Light Emission

The efficiency of a chemiluminescent reaction is quantified by its quantum yield (ΦCL), which represents the ratio of emitted photons to the number of reacting molecules. In the context of the ivermectin-luminol system, the quantum yield is a critical parameter for assessing its potential analytical applications. Research has shown that the chemiluminescence of the luminol reaction can be significantly enhanced in the presence of certain compounds, a phenomenon known as sensitized chemiluminescence.

While specific quantum yield values for a direct "ivermectin-luminol" compound are not extensively documented, the principle can be understood from studies on similar systems where an analyte enhances luminol's light emission. The efficiency of this process is influenced by several factors, including the concentration of both ivermectin and luminol, the pH of the medium, and the presence of a suitable oxidant, typically hydrogen peroxide, and a catalyst.

Theoretical Modeling of Ivermectin-Luminol Luminescence

To gain deeper insights into the nature of the ivermectin-luminol chemiluminescent system, theoretical modeling and computational chemistry have been employed. These approaches allow for the investigation of the reaction at a molecular level, providing information that is often difficult to obtain through experimental methods alone.

Computational Chemistry Approaches for Excited States

Computational chemistry provides powerful tools for studying the excited states of molecules, which are central to the phenomenon of luminescence. Methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly used to model the electronic transitions that lead to light emission. In the case of the ivermectin-luminol system, these calculations can help to predict the emission wavelength and to understand how the presence of ivermectin modifies the electronic structure of the excited 3-aminophthalate.

These theoretical models can simulate the reaction pathway, identifying key intermediates and transition states. By calculating the energy barriers for different steps in the reaction, it is possible to determine the rate-limiting steps and to understand how ivermectin might act as a catalyst or enhancer.

Structure-Chemiluminescence Relationship Investigations

Understanding the relationship between the molecular structure of an enhancer and the resulting chemiluminescence is crucial for the design of more efficient analytical methods. For the ivermectin-luminol system, this involves examining how the complex three-dimensional structure of ivermectin interacts with luminol and its reaction intermediates.

These computational investigations, combined with experimental data, are essential for building a comprehensive understanding of the structure-chemiluminescence relationship in the ivermectin-luminol system. This knowledge can pave the way for the development of highly sensitive and selective analytical techniques based on this chemiluminescent reaction.

Applications of Ivermectin Luminol in Biological and Chemical Research

Probing Avermectin (B7782182) Binding Sites

Ivermectin and other avermectins exert their effects by interacting with specific high-affinity binding sites, primarily glutamate-gated chloride channels in invertebrates like the nematode Caenorhabditis elegans. nih.govwikipedia.orgdrugbank.com The ivermectin-luminol conjugate serves as a highly sensitive probe to identify, characterize, and quantify these binding sites without the need for radioactive isotopes. nih.gov

Chemiluminescent receptor binding assays using ivermectin-luminol provide a sensitive, non-radioactive alternative to traditional radioligand assays. nih.gov In a foundational study, researchers utilized ivermectin-luminol to measure avermectin binding sites in membrane preparations from Caenorhabditis elegans. nih.gov The assay involves incubating the membrane preparation with ivermectin-luminol, after which the bound ligand is detected by initiating the luminol (B1675438) chemiluminescence reaction with an oxidizing agent, typically hydrogen peroxide, in an alkaline environment. nih.govelisa-antibody.com The light produced is measured by a luminometer and is proportional to the amount of bound ivermectin-luminol. nih.gov

This method demonstrated specific and saturable binding to the nematode membranes, which is a hallmark of a true receptor-ligand interaction. nih.gov The sensitivity of this chemiluminescent assay was found to be exceptionally high, capable of detecting as little as 1 femtomole (fmol) of the ivermectin-luminol conjugate. nih.gov

Ivermectin-luminol is a valuable tool for studying the specifics of how avermectins interact with their receptors. nih.gov Competition binding experiments are a key application. In these studies, the binding of ivermectin-luminol to its receptor is measured in the presence of varying concentrations of an unlabeled competing compound, such as ivermectin itself. nih.gov

Research has shown that unlabeled ivermectin can effectively displace bound ivermectin-luminol from C. elegans membranes in a concentration-dependent manner. nih.gov This competitive displacement confirms that both the chemiluminescent conjugate and the parent molecule interact with the same binding site. nih.gov Such studies are crucial for confirming the specificity of the binding site and for determining the relative binding affinities of different avermectin analogs and other potential ligands. nih.gov The proteins that are covalently tagged in these experiments are thought to be linked with avermectin-sensitive chloride channels found in the neuromuscular systems of organisms like C. elegans and Drosophila melanogaster. pnas.org

The ivermectin-luminol probe allows for the detailed evaluation of binding kinetics, including the determination of key parameters like the dissociation constant (Kd) and the maximum binding capacity (Bmax). nih.gov The dissociation constant is a measure of the affinity of a ligand for its receptor, with a lower Kd value indicating higher affinity. nih.gov

Kinetic analysis of ivermectin-luminol binding to C. elegans membrane preparations revealed a high-affinity interaction. nih.gov The results from these chemiluminescent assays align well with data obtained from traditional assays using tritiated ([³H]) ivermectin, confirming the validity of the new method. nih.govnih.gov

Below is a data table comparing the binding kinetics of ivermectin-luminol with [³H]ivermectin in C. elegans.

LigandDissociation Constant (Kd)Maximum Binding Capacity (Bmax)
Ivermectin-Luminol 0.44 nM3.2 pmol/mg protein
[³H]Ivermectin 0.26 nM3.53 pmol/mg protein

This data is compiled from research findings on avermectin binding sites in C. elegans. nih.govnih.gov

The comparable kinetic values demonstrate that the addition of the luminol tag does not significantly alter the binding properties of the ivermectin molecule, validating ivermectin-luminol as a reliable probe for these studies. nih.gov

Ligand-Receptor Interaction Studies

Development of Chemiluminescent Assays

The unique properties of ivermectin-luminol have spurred the development of advanced chemiluminescent assays for various applications in biological research. nih.gov Chemiluminescence offers significant advantages, including high sensitivity, a wide dynamic range, low background noise, and the absence of radioactive waste. elisa-antibody.comnih.gov

While the primary described use of ivermectin-luminol is in receptor-binding assays, the principle of using it as a chemiluminescent tracer is directly applicable to the development of competitive immunoassays. nih.govnih.gov In a hypothetical competitive immunoassay for detecting ivermectin in a sample, ivermectin-luminol would serve as the tracer. This assay would involve an antibody specific to ivermectin. The ivermectin present in a sample would compete with a fixed amount of the ivermectin-luminol tracer for a limited number of antibody binding sites. nih.gov A high concentration of ivermectin in the sample would result in less ivermectin-luminol binding to the antibody, leading to a low chemiluminescent signal. Conversely, a low concentration of ivermectin would produce a high signal. elisa-antibody.com

This approach is analogous to other chemiluminescent immunoassays (CLIAs) that use luminol-conjugated molecules as tracers for the sensitive detection of various analytes. nih.govbiosynth.com Another advanced application is Chemiluminescence Resonance Energy Transfer (CRET), where the energy from the luminol reaction is transferred to an acceptor molecule, a technique that can be adapted for highly sensitive immunoassays in microfluidic formats. researchgate.netnih.gov

The non-radioactive nature, high sensitivity, and simplified protocol associated with the ivermectin-luminol assay make it highly suitable for high-throughput screening (HTS). nih.govnih.gov HTS allows for the rapid testing of large libraries of chemical compounds to identify new molecules that can interact with a specific target, such as the avermectin binding site. mdpi.com

An HTS assay using ivermectin-luminol could be designed to screen for new potential anthelmintic drugs that act on the same receptor. In such a screen, compounds that displace ivermectin-luminol from its binding site would be identified by a decrease in the chemiluminescent signal. nih.gov The assay's compatibility with microplate formats, a staple of HTS, along with its rapid and sensitive light-based readout, would enable the efficient screening of thousands of compounds. nih.govmdpi.com Ivermectin itself has been identified as a broad-spectrum inhibitor in HTS assays designed to find inhibitors of nuclear protein import, underscoring its utility as a benchmark compound in such screens. nih.gov

Immunoassays Utilizing Ivermectin-Luminol as a Tracer

Advanced Analytical Detection Techniques

The detection and quantification of ivermectin, particularly at low concentrations in complex samples, necessitate the development of highly sensitive and specific analytical methods. While high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection is common, techniques utilizing chemiluminescence (CL), especially those involving the luminol reaction, represent an advanced frontier in analytical chemistry. nih.gov The principle of luminol chemiluminescence involves its oxidation in the presence of a catalyst, which produces an excited-state intermediate (3-aminophthalate) that emits light upon returning to its ground state. libretexts.org This light emission can be measured with high sensitivity.

Integration with Chromatography (e.g., HPLC-Chemiluminescence)

The coupling of HPLC with chemiluminescence detection (HPLC-CL) is a powerful technique that combines the superior separation capabilities of HPLC with the high sensitivity of CL detection. In a typical HPLC-CL setup for ivermectin, the sample would first be injected into the HPLC system to separate ivermectin from other components in the matrix. Post-separation, the column eluent containing ivermectin would be mixed with CL reagents (e.g., luminol and an oxidant like hydrogen peroxide, often with a catalyst) in a reaction cell. The resulting light emission would be measured by a luminometer or a photomultiplier tube, generating a signal proportional to the ivermectin concentration.

While HPLC with fluorescence detection is a more established method for ivermectin analysis, often requiring a derivatization step to make the molecule fluorescent nih.govnih.govgoums.ac.ir, HPLC-CL offers an alternative pathway to achieve low detection limits. The primary advantage is the inherently low background signal of chemiluminescence, as the light is generated chemically and does not require an external light source for excitation, unlike fluorescence. libretexts.org This leads to a superior signal-to-noise ratio.

Research has demonstrated the viability of coupling liquid chromatography and capillary electrophoresis with chemiluminescence for various analytes. researchgate.netmedscape.com For ivermectin specifically, studies have noted the use of chemiluminescence detection based on acetonitrile (B52724) for analyzing residues in cattle tissues, indicating the application of CL principles in chromatographic analysis of this compound. dntb.gov.ua

The following table compares the operational principles of HPLC-Fluorescence and the prospective HPLC-Chemiluminescence for ivermectin detection.

Table 1: Comparison of HPLC Detection Methods for Ivermectin

Feature HPLC-Fluorescence Detection HPLC-Chemiluminescence Detection
Principle Requires excitation of the analyte (or its derivative) with an external light source (e.g., UV lamp) and measures the emitted fluorescent light at a specific wavelength. nih.gov Analyte triggers a chemical reaction (e.g., oxidation of luminol) that produces light, which is then measured. No excitation light source is needed. libretexts.org
Derivatization Often mandatory for ivermectin, which is not naturally fluorescent. A common method involves dehydration to form a fluorescent aromatic derivative. nih.goviaea.org May involve using a pre-synthesized ivermectin-luminol conjugate or a system where ivermectin catalyzes or enhances a luminol reaction. nih.gov
Sensitivity High, capable of detecting concentrations at parts-per-billion (ppb) or ng/mL levels. nih.gov Potentially higher due to extremely low background noise, offering excellent signal-to-noise ratios.
Selectivity Achieved through the choice of specific excitation and emission wavelengths and chromatographic separation. iaea.org Dependent on the specificity of the chemiluminescent reaction and the chromatographic separation.

| Instrumentation | Requires a standard HPLC system with a fluorescence detector. thermofisher.com | Requires an HPLC system coupled with a luminometer or CL detector. |

Microfluidic and Miniaturized Systems

Microfluidic technology, often termed "lab-on-a-chip," provides a platform for integrating sample processing, separation, and detection into a single miniaturized device. frontiersin.org These systems offer significant advantages, including drastically reduced consumption of samples and reagents, faster analysis times, high-throughput capabilities, and portability. frontiersin.orgnih.gov

The integration of chemiluminescence detection into microfluidic chips is particularly promising for ivermectin analysis. A typical microfluidic CL device consists of microchannels etched into a substrate (like glass or polymer) where reagents can be precisely manipulated. nih.gov For ivermectin detection, a system could be designed where a sample extract is introduced into the chip and mixed with luminol and an oxidant/catalyst in a dedicated reaction chamber. The light generated from the ensuing chemiluminescent reaction would be quantified by a miniaturized integrated detector, such as a complementary metal-oxide-semiconductor (CMOS) array. up.pt

Researchers have successfully developed such portable microfluidic CL platforms for quantifying various clinical and environmental targets. nih.govup.pt These systems demonstrate high precision, with the ability to control reagent volumes accurately by simple means, such as air pressure, avoiding the need for bulky external pumps. nih.gov While direct applications for ivermectin are still emerging, the technology provides a robust framework. For instance, a competitive immunoassay could be implemented on a chip using a synthesized ivermectin-luminol conjugate, where the signal would be inversely proportional to the amount of ivermectin in the sample.

Table 2: Features of a Microfluidic Chemiluminescence System

Component Function Advantages Reference
Microfluidic Chip Contains microchannels, reaction chambers, and reagent reservoirs. Small volume requirements, rapid mixing, integration of multiple steps. frontiersin.orgnih.gov
Pumping System Controls the flow of sample and reagents through the chip. Can be simple (e.g., air pressure) or precise (e.g., syringe pump), enabling automation. nih.gov
CL Reagents Luminol, an oxidant (e.g., H₂O₂), and often a catalyst. High sensitivity of the reaction. up.pt

| Detector | Miniaturized photodetector (e.g., CMOS sensor, photodiode) integrated with the chip. | Portability, low cost, and sufficient sensitivity for CL detection. | up.pt |

Detection in Biological Research Matrices

A key application of advanced analytical techniques is the detection of compounds like ivermectin in complex biological matrices such as tissues, plasma, and food products. Chemiluminescence offers a highly sensitive tool for this purpose.

A pivotal development in this area was the synthesis of a biologically active chemiluminescent compound, ivermectin-luminol (specifically, 22,23-dihydroavermectin B1a, 4"-[4-[[4-[ethyl(1,2,3,4-tetrahydro-1,4-dioxo-6- phthalazinyl)amino]butyl]amino]-4-oxobutanoate]). nih.gov This conjugate was created to serve as an extremely sensitive, nonradioactive probe. Its utility was demonstrated in studying avermectin binding sites in the nematode Caenorhabditis, showcasing a direct application of an ivermectin-luminol compound in a biological research context. nih.gov

Beyond custom probes, chemiluminescence has been incorporated into biochip array technology for practical screening of ivermectin in food matrices. One study reported the use of a biochip system based on the principle of chemiluminescence to analyze corned beef samples. food.gov.uk This method successfully identified samples containing unacceptable levels of ivermectin (e.g., 47 ± 16 µg/kg), demonstrating the technique's effectiveness for food safety screening in a complex processed matrix. food.gov.uk

The detection of ivermectin residues is critical in various animal tissues, with the liver often showing the highest concentrations. goums.ac.irresearchgate.net Studies using conventional methods like HPLC-fluorescence and ELISA have quantified ivermectin in bovine liver, with some samples containing residues above 50 ppb. goums.ac.ir These findings underscore the need for sensitive and reliable detection methods. Chemiluminescence-based assays, whether on biochips or as standalone probes, provide a powerful alternative or complementary approach to traditional techniques for monitoring ivermectin in research and regulatory settings. nih.govfood.gov.uk

Table 3: Research Findings on Ivermectin Detection in Biological Matrices Using Chemiluminescence

Study Focus Matrix Technology/Compound Key Finding Reference
Avermectin Binding Sites Caenorhabditis (nematode) Ivermectin-Luminol conjugate The synthesized conjugate is biologically active and serves as a highly sensitive, nonradioactive probe for studying binding sites. nih.gov
Food Safety Screening Corned Beef Biochip array with chemiluminescence detection Successfully detected ivermectin residues at levels of 47 ± 16 µg/kg, demonstrating its utility for rapid on-site testing. food.gov.uk
Residue Analysis Cattle Tissues Acetonitrile chemiluminescence detection Method noted for the detection of ivermectin in tissues from feedlot waste analysis. dntb.gov.ua

Comparative Analysis with Other Ivermectin Derived Probes

Fluorescent Ivermectin Probes (e.g., Bodipy-Ivermectin)

Fluorescent probes represent a significant class of tools for biological imaging and analysis. A notable example is a fluorescent derivative of ivermectin, 4''-5,7-dimethyl bodipy (B41234) proprionylivermectin, commonly referred to as Bodipy-ivermectin. nih.govcambridge.org This probe has been synthesized to investigate the distribution and localization of avermectins in tissues and membranes. nih.govnih.gov

The choice between a chemiluminescent probe like ivermectin luminol (B1675438) and a fluorescent probe like Bodipy-ivermectin depends on the specific requirements of the experiment. Both detection methods have distinct advantages and limitations. cytivalifesciences.comazurebiosystems.com

Chemiluminescence, the technology behind ivermectin luminol, generates light through a chemical reaction, which can be highly sensitive, capable of detecting minute quantities of the target molecule. nih.govseamaty.com Assays can be simple and rapid, often requiring only the addition of a substrate to produce a signal. cytivalifesciences.comgenemedi.net However, the signal from chemiluminescent reactions can be variable and is often considered semi-quantitative because the light emission is dependent on the kinetics of an enzymatic reaction, which can be difficult to control precisely. azurebiosystems.combitesizebio.com The dynamic range can also be narrow, with potential for rapid signal saturation. cytivalifesciences.com

Fluorescence, on the other hand, involves the excitation of a fluorophore-tagged molecule at a specific wavelength and the detection of the emitted light at a longer wavelength. cytivalifesciences.com This method offers superior quantitation, as the fluorescent signal is stable and directly proportional to the amount of the probe-bound target. azurebiosystems.combitesizebio.com A key advantage of fluorescence is the ability to perform multiplexing—detecting multiple targets simultaneously by using fluorophores with different emission spectra. cytivalifesciences.comazurebiosystems.com However, fluorescence detection can sometimes be less sensitive than chemiluminescence and may be prone to high background from autofluorescence of biological materials or reagents. azurebiosystems.com It also requires specialized digital imaging equipment with appropriate filters. cytivalifesciences.com

FeatureChemiluminescence (e.g., this compound)Fluorescence (e.g., Bodipy-Ivermectin)
Signal Generation Light produced from a chemical/enzymatic reaction. truman.edupbworks.comLight emitted from a fluorophore after excitation by an external light source. cytivalifesciences.com
Quantitation Often considered semi-quantitative due to variable reaction kinetics. cytivalifesciences.combitesizebio.comHighly quantitative; signal is stable and proportional to target abundance. azurebiosystems.combitesizebio.com
Sensitivity Can be extremely high, potentially 10-100 times more sensitive than fluorescence. azurebiosystems.comseamaty.comHigh sensitivity, though sometimes lower than chemiluminescence. azurebiosystems.com Infrared fluorescence can be more sensitive than chemiluminescence. bitesizebio.com
Dynamic Range Relatively narrow, prone to signal saturation. cytivalifesciences.comBroad linear dynamic range. cytivalifesciences.combitesizebio.com
Multiplexing Limited due to broad, non-specific light emission. azurebiosystems.comExcellent capability; multiple targets can be detected with different colored fluorophores. cytivalifesciences.comazurebiosystems.com
Equipment Can be detected with X-ray film or simple digital imagers. cytivalifesciences.comRequires specialized digital imagers with specific excitation sources and emission filters. cytivalifesciences.comazurebiosystems.com
Signal Stability Signal is transient and depends on reaction duration. genemedi.netSignal is stable, allowing for archiving and re-imaging of samples. azurebiosystems.com
Background Issues Low intrinsic background. genemedi.netPotential for high background due to autofluorescence of materials. azurebiosystems.com

Fluorescent ivermectin probes, particularly Bodipy-ivermectin, have been instrumental in elucidating the behavior of ivermectin within cellular membranes. Studies using this probe in the muscle vesicle membranes of the parasite Ascaris suum have yielded significant insights. cambridge.orgnih.gov

Research has shown that Bodipy-ivermectin produces a dose-dependent fluorescence in these vesicles. cambridge.orgnih.gov Interestingly, pre-incubation with unlabeled ivermectin did not decrease the fluorescence, suggesting that a large portion of the Bodipy-ivermectin probe resides freely within the lipid phase of the membrane rather than being bound to a specific receptor. cambridge.orgnih.gov

Further investigations using the trypan blue quenching technique revealed that Bodipy-ivermectin remains in the outer monolayer of the membrane and does not cross the bilayer. nih.govcambridge.orgnih.gov This finding suggests that the site of ivermectin's action, possibly on the chloride channel, is located in the external leaflet of the cell membrane. cambridge.orgnih.gov

The lateral mobility of the probe within the membrane was examined using Fluorescence Recovery After Photobleaching (FRAP). The lateral diffusion coefficient for Bodipy-ivermectin was found to be significantly faster than that of a standard lipid probe, although only about half of the probe was mobile. cambridge.orgnih.gov This indicates a non-homogeneous distribution of the ivermectin probe within the membrane, which may have implications for the speed of its onset of action. cambridge.orgnih.gov These studies highlight the power of fluorescent probes to investigate not just the location but also the dynamics of drug molecules within biological membranes.

Advantages and Disadvantages of Chemiluminescence vs. Fluorescence

Radiotracer-Based Ivermectin Probes

Radiolabeling is a traditional and powerful technique for tracing the fate of molecules in biological systems. By replacing an atom in the ivermectin molecule with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high precision. mdpi.comresearchgate.net

Radiotracer-based methods are renowned for their exceptional sensitivity. researchgate.net Techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) can detect radiolabeled compounds at very low concentrations, providing quantitative data on drug distribution in tissues. acs.orgfrontiersin.org Autoradiography, another technique using radiolabeled compounds, can reveal drug distribution at a microscopic level. mdpi.com In the context of ivermectin, radiolabeled versions have been used to gain pharmacokinetic data. mdpi.comresearchgate.net

The sensitivity of radiotracer imaging is often considered superior to that of fluorescence or chemiluminescence for in vivo whole-body imaging. For instance, PET scans have demonstrated high sensitivity in identifying inflammatory lesions. acs.org However, a significant challenge for some radiotracers can be specificity. nih.gov The uptake of general metabolic radiotracers can be nonspecific, accumulating in any area of high metabolic activity, such as inflammation or tumors, which may not be related to the specific binding of the drug. acs.org

To enhance specificity, radiotracers can be combined with targeting vectors. acs.org In the case of ivermectin, while a general radiolabeled version provides ADME data, a more specific understanding of its binding sites has been achieved through techniques like photoaffinity labeling, which uses a radiolabeled, photoreactive probe to covalently bind to its target receptor upon UV activation. nih.gov This approach offers high specificity in identifying binding sites at the amino acid level.

Probe TypeSensitivitySpecificity
Radiotracer (e.g., ³H-Ivermectin) Extremely high; allows for whole-body and microscopic detection (autoradiography). mdpi.comresearchgate.net High sensitivity in PET/SPECT imaging. acs.orgCan be low for general metabolic tracers. acs.org Specificity is high in receptor binding assays or when using techniques like photoaffinity labeling. nih.gov
Chemiluminescent (e.g., this compound) Very high in vitro; can be more sensitive than fluorescence. nih.govazurebiosystems.comHigh, based on the specific binding of the ivermectin moiety to its target. nih.gov
Fluorescent (e.g., Bodipy-Ivermectin) High, but can be affected by background autofluorescence. azurebiosystems.com IR-fluorescence offers sensitivity comparable or superior to chemiluminescence. bitesizebio.comHigh, based on the specific localization and interaction of the probe. Can be used to differentiate between membrane-bound and receptor-bound states. cambridge.orgnih.gov

The development and use of nonradioactive probes like this compound and Bodipy-ivermectin are driven by several important considerations. The primary driver is the desire to avoid the safety, regulatory, and disposal challenges associated with radioactive materials. mdpi.com

Radiotracers require specialized laboratory facilities, handling protocols, and waste management, which can be costly and complex. genemedi.netmdpi.com There are also concerns about the potential for radiation exposure to personnel. From a chemical perspective, radiolabeled compounds can undergo radiolysis, where the emitted radiation causes the compound to decompose over time, affecting its purity and requiring careful storage at very low temperatures. mdpi.com

Therefore, nonradioactive alternatives are highly sought after. Chemiluminescent assays, such as the one developed with this compound, provide an "extremely sensitive nonradioactive probe to study avermectin (B7782182) binding sites". nih.gov Similarly, fluorescent probes offer a safer, often more versatile, and less regulated alternative for many applications, particularly for in vitro cellular imaging and quantitative analysis. azurebiosystems.combitesizebio.com The availability of these advanced nonradioactive methods provides researchers with powerful tools to investigate the molecular mechanisms of ivermectin without the constraints of radioactivity.

Future Directions and Research Opportunities for Ivermectin Luminol

Design and Synthesis of Novel Ivermectin-Luminol Derivatives

The foundational step would be the successful synthesis of a stable and functional ivermectin-luminol conjugate. This would likely involve chemically linking the macrocyclic lactone structure of ivermectin to the luminol (B1675438) molecule. The specific linkage strategy would be critical in preserving the biological activity of ivermectin and the chemiluminescent properties of luminol.

Modulating Chemiluminescence Properties for Enhanced Performance

Once a basic conjugate is created, research could focus on modifying its chemiluminescent output. The intensity and duration of the light emission from luminol are highly dependent on its chemical environment and substituents. By strategically adding different chemical groups to the luminol portion of the conjugate, it might be possible to enhance the quantum yield, shift the emission wavelength, and prolong the signal duration. For instance, electron-donating groups can increase the chemiluminescence intensity of luminol derivatives.

Development of Multi-Functional Probes

A key area of innovation would be the development of multi-functional probes. An ivermectin-luminol conjugate could be further modified to include other functionalities. For example, a targeting moiety could be added to direct the probe to specific cells or tissues. Additionally, incorporating a fluorescent reporter could create a dual-mode probe, allowing for both chemiluminescent and fluorescent detection, which can provide more robust and verifiable results.

Expanding Application Scope

The primary application of a hypothetical ivermectin-luminol probe would likely be in the field of bioanalysis and imaging, leveraging the specificity of ivermectin for its targets and the high sensitivity of chemiluminescence detection.

Exploration in Diverse Biological Systems

Given ivermectin's known interaction with glutamate-gated chloride channels in invertebrates, an ivermectin-luminol probe could be a powerful tool for studying these channels in various biological systems. Research could explore its use in parasitology to visualize and quantify the presence of parasites in host tissues. Furthermore, its potential application in neuroscience research could be investigated, particularly in organisms where ivermectin has known neurological effects.

Advancements in Assay Sensitivity and Specificity

A significant research focus would be on developing highly sensitive and specific assays using the ivermectin-luminol probe. The inherent signal amplification of chemiluminescence can lead to extremely low detection limits. The specificity would be conferred by the ivermectin component, ensuring that the probe only binds to its intended target. This could lead to the development of novel diagnostic assays for parasitic infections or for screening new drugs that target the same channels as ivermectin.

Methodological Innovations in Chemiluminescent Detection

The development of an ivermectin-luminol probe would also drive innovation in detection methodologies. This could include the development of new instrumentation optimized for the specific chemiluminescent properties of the probe. Furthermore, research into novel catalyst systems to trigger the light-emitting reaction of the luminol moiety could lead to improved signal-to-noise ratios and faster detection times. Innovations in microfluidics and lab-on-a-chip technologies could also be integrated to create high-throughput screening platforms utilizing the ivermectin-luminol probe.

Q & A

Q. What are the fundamental principles of luminol-based chemiluminescence (CL) in forensic blood detection?

Luminol reacts with hemoglobin's peroxidase-like activity, producing light via oxidation in alkaline conditions. This CL mechanism involves the formation of an excited 3-aminophthalate dianion, which emits photons upon relaxation. Luminol's utility in forensic science lies in its ability to detect latent bloodstains without damaging DNA for subsequent STR analysis or blood typing . However, its sensitivity to environmental factors (e.g., pH, contaminants) requires controlled experimental setups to avoid false positives/negatives .

Q. How does pH influence luminol's chemiluminescent efficiency in aqueous solutions?

Luminol CL is pH-dependent due to the protonation states of intermediates. At pH > 8, the endoperoxide monoanion (EP⁻) deprotonates to EP²⁻, enabling formation of the light-emitting 3-aminophthalate dianion. Below pH 8, EP⁻ undergoes non-luminescent decomposition via retro-Diels-Alder reactions. Buffers like Britton-Robinson (pH 2–13) are critical for stabilizing intermediates and maximizing CL intensity .

Q. What are the safety considerations for handling luminol in laboratory settings?

Luminol exhibits low acute toxicity in small doses but may bind to human serum albumin, raising concerns about long-term bioaccumulation. Animal studies indicate physiological changes only at high concentrations (>500 mg/kg). Researchers should use PPE, avoid inhalation, and adhere to waste disposal protocols for organic solvents (e.g., acetonitrile in CL assays) .

Advanced Research Questions

Q. How can researchers resolve contradictory effects of dissolved CO₂ on luminol and 1,10-phenanthroline CL in metal analysis?

CO₂ enhances luminol CL by forming peroxycarbonate radicals (*CO₄⁻), which amplify light emission. Conversely, *CO₄⁻ quenches 1,10-phenanthroline CL by competing with reactive oxygen species. To mitigate interference:

  • Use carbonic anhydrase to modulate CO₂ levels.
  • Employ degassing techniques (N₂ purging) for CO₂-sensitive assays.
  • Standardize buffer freshness and acidity to minimize variability .

Q. What electrochemical strategies improve luminol detection in complex matrices?

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) at glassy carbon electrodes (GCEs) enable sensitive detection (LOD: 1.8 × 10⁻⁸ M). Key optimizations include:

  • Adsorptive accumulation of luminol on GCE surfaces.
  • Using paraffin-impregnated graphite electrodes to enhance CL via electrogenerated oxygen radicals.
  • Adjusting KCl concentration and pH to stabilize electroactive species .

Q. What mechanistic insights explain peroxynitrite-induced luminol CL in cellular oxidative stress studies?

Peroxynitrite (ONOO⁻) reacts with luminol to generate superoxide (O₂⁻), which forms luminol radicals. These radicals react with O₂⁻ to produce the light-emitting endoperoxide. Bicarbonate amplifies this CL by stabilizing ONOO⁻ intermediates. This pathway complicates quantitative O₂⁻ detection, necessitating controls (e.g., superoxide dismutase) to validate CL specificity .

Q. How does luminol treatment affect downstream genetic marker analysis in forensic samples?

While luminol preserves ABO blood group antigens and DNA for PCR/STR analysis, it inhibits electrophoretic detection of erythrocyte enzymes (e.g., acid phosphatase). Researchers should:

  • Prioritize DNA extraction before luminol application.
  • Use alternative presumptive tests (e.g., fluorescein) for enzymatic marker studies .

Methodological Considerations Table

Research ScenarioKey VariableRecommended ApproachReference
Forensic bloodstain imagingHemoglobin reactivityUse Grodsky’s luminol formulation (1 g luminol, 50 g Na₂CO₃, 7 g NaBO₃·4H₂O in 1 L H₂O) with CCD cameras for low-light capture .
Cellular oxidative stress assaysSuperoxide interferenceInclude SOD controls and bicarbonate-free buffers to isolate peroxynitrite effects .
Electrochemical detectionMatrix complexityPre-treat samples with solid-phase extraction to remove interferents (e.g., phenols) before DPV .

Contradictions and Mitigations

  • CO₂ Effects : Conflicting CL responses across reagents require system-specific buffering and degassing .
  • pH Sensitivity : Use Britton-Robinson buffers for wide-range pH control and reproducibility .
  • Toxicity Debates : Adopt ALARA principles and validate biocompatibility in in vivo models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.